N'1-(2-chloro-6-fluorobenzyl)-N'1-phenyl-2-chloroethanohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzyl chloride derivative with other reagents. For example, 2-chloro-6-fluorobenzyl chloride can be synthesized by chlorination of 2-chloro-6-fluorotoluene . The resulting benzyl chloride can then be used in further reactions to synthesize more complex compounds .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve several aromatic rings (from the benzyl and phenyl groups), as well as several halogen atoms (from the chloro and fluoro groups). The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve substitution or addition reactions, where the halogen atoms or the hydrogen atoms attached to the aromatic rings are replaced or added to .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. For example, similar compounds have been reported to have a certain density, refractive index, and molecular weight .Scientific Research Applications
Radiopharmaceutical Synthesis
The synthesis of potent nonpeptide antagonists like 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, which involves fluorobenzyl components, is significant in the field of radiopharmaceuticals. These compounds are synthesized using module-assisted procedures and are used in molecular imaging and diagnostic applications (Mäding et al., 2006).
Chemical Synthesis and Structure Analysis
Compounds with structural similarities to N'1-(2-chloro-6-fluorobenzyl)-N'1-phenyl-2-chloroethanohydrazide, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, have been synthesized and analyzed for their crystal structures. These studies provide insights into molecular interactions and are crucial for developing new chemical entities (Banu et al., 2014).
Antimicrobial Activity
Derivatives of chloro- and fluoro-substituted compounds have been synthesized and tested for antimicrobial activities. For example, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have shown potential as antibacterial and antifungal agents (Ahsan et al., 2016).
Quantum Mechanical Studies
Compounds with fluorobenzyl and chlorobenzyl substituents have been the subject of quantum mechanical studies to determine their electronic properties and potential applications in fields like light harvesting (Sheena Mary et al., 2019).
Catalytic Oxidation Properties
Schiff base ligands, which include fluoro- and chloro-substituted benzyl groups, have been synthesized and used to create oxidovanadium complexes. These complexes exhibit selective catalytic properties and are significant in chemical synthesis and industrial applications (Yang, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this could involve further exploration of its synthesis, its potential uses, and its safety profile. This could include developing more efficient synthesis methods, exploring potential applications in various industries, and conducting thorough safety testing .
Properties
IUPAC Name |
2-chloro-N'-[(2-chloro-6-fluorophenyl)methyl]-N'-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c16-9-15(21)19-20(11-5-2-1-3-6-11)10-12-13(17)7-4-8-14(12)18/h1-8H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUANKXIDQABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=C(C=CC=C2Cl)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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